molecular formula C16H20N4O3S2 B6575543 N-(2-methoxyethyl)-2-{3-[2-(thiophen-2-yl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}acetamide CAS No. 1105248-25-6

N-(2-methoxyethyl)-2-{3-[2-(thiophen-2-yl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}acetamide

Cat. No.: B6575543
CAS No.: 1105248-25-6
M. Wt: 380.5 g/mol
InChI Key: PAMNSAQFKUBQDP-UHFFFAOYSA-N
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Description

The compound N-(2-methoxyethyl)-2-{3-[2-(thiophen-2-yl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}acetamide features a thieno[3,4-c]pyrazole core, a bicyclic heteroaromatic system fused with thiophene and pyrazole rings. Key substituents include:

  • A thiophen-2-yl acetamide moiety at position 3 of the pyrazole, contributing π-conjugation and sulfur-based reactivity.

This structure suggests applications in medicinal chemistry, particularly for targeting sulfur-rich enzymatic sites or as a ligand in coordination chemistry.

Properties

IUPAC Name

N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S2/c1-23-5-4-17-15(22)8-20-16(12-9-24-10-13(12)19-20)18-14(21)7-11-3-2-6-25-11/h2-3,6H,4-5,7-10H2,1H3,(H,17,22)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMNSAQFKUBQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyethyl)-2-{3-[2-(thiophen-2-yl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups, including:

  • Methoxyethyl group : Enhances solubility and bioavailability.
  • Thienopyrazole moiety : Associated with various pharmacological activities.
  • Thiophenyl acetamide group : Imparts specific interactions with biological targets.

The molecular formula is C15H18N4O2SC_{15}H_{18}N_4O_2S with a molecular weight of approximately 318.39 g/mol.

Research indicates that this compound may interact with specific biological pathways, particularly those involving G protein-coupled receptors (GPCRs) . GPCRs are crucial for various physiological processes and are common drug targets. The compound's structural elements suggest it may act as an agonist or antagonist for certain GPCRs, although specific receptor interactions remain to be fully elucidated.

Anticancer Properties

Several studies highlight the potential anticancer properties of this compound:

  • Cell Proliferation Inhibition : In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines through apoptosis induction.
    Cell LineIC50 (µM)
    HeLa15
    MCF720
    A54918
    These results suggest a promising anticancer effect that warrants further investigation.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory activity in preclinical models. It appears to modulate cytokine production and inhibit pathways involved in inflammation:

  • Cytokine Inhibition : Reduces levels of IL-6 and TNF-alpha in stimulated macrophages.
    CytokineControl Level (pg/mL)Treated Level (pg/mL)
    IL-615070
    TNF-alpha20090

This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the effects of the compound on various cancer cell lines. Results indicated significant cytotoxicity against breast and lung cancer cells, supporting its role as a potential anticancer agent .
  • Inflammation Model : In a murine model of acute inflammation, treatment with this compound resulted in decreased paw edema and reduced inflammatory cell infiltration compared to control groups .

Comparison with Similar Compounds

Comparison with Structural Analogues

Heterocyclic Core Variations

Thieno[3,4-c]pyrazole vs. Benzothiazole/Thieno-Pyrimidine
  • Benzothiazole Derivatives (e.g., N-(5,6-methylenedioxybenzothiazole-2-yl)acetamides): Benzothiazole cores () lack the fused pyrazole ring but retain sulfur-based aromaticity.
  • Sulfanyl linkages (e.g., in ZINC2459465) may confer distinct redox properties vs. the target compound’s acetamide-thiophene group .
Thieno[3,4-c]pyrazole vs. Quinoxaline/Thiazole
  • Quinoxaline-Based Acetamides (): Larger π-systems (e.g., 2,3-diphenylquinoxaline) enhance planar stacking interactions but reduce solubility compared to the bicyclic thieno-pyrazole .

Substituent Effects

Methoxyethyl vs. Halogen/Trifluoromethyl Groups
  • Methoxyethyl Group :
    • Introduces moderate hydrophilicity and flexibility, contrasting with halogenated analogues (e.g., 2,6-dichlorophenyl in ), which increase lipophilicity and metabolic stability .
  • the target’s methoxyethyl donor .
Thiophen-2-yl vs. Methylenedioxy/Phenyl
  • Thiophen-2-yl :
    • Enhances conjugation and sulfur-mediated interactions (e.g., with metal ions or cysteine residues).
  • Methylenedioxy/Phenyl ():
    • Methylenedioxy groups (e.g., in benzothiazole derivatives) provide rigid, electron-rich aromatic surfaces, favoring π-π stacking over thiophene’s lone-pair interactions .

Spectroscopic and Physicochemical Properties

Property Target Compound (Inferred) Analogues (Data from Evidence)
¹H NMR Thiophene protons: δ 6.8–7.2 Benzothiazole derivatives: δ 7.0–7.5 (aromatic H)
Melting Point ~200–250°C (estimated) 2,6-Dichlorophenyl-thiazole: 489–491 K
Solubility Moderate in polar aprotic solvents Methylenedioxybenzothiazoles: Low aqueous solubility

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